

Application Notes and Protocols for the Structural Modification of Celangulin V

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Compound of Interest

Compound Name: Celangulin V

Cat. No.: B15363912

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These application notes provide a comprehensive overview of the techniques for the structural modification of **Celangulin V**, a natural insecticidal compound. The protocols detailed below are aimed at guiding researchers in the synthesis of novel **Celangulin V** analogs with potentially enhanced biological activity.

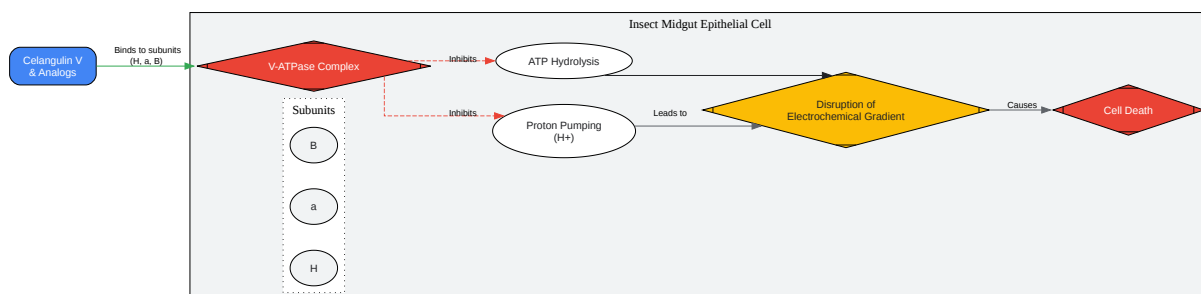
Introduction to Celangulin V and its Structural Modification

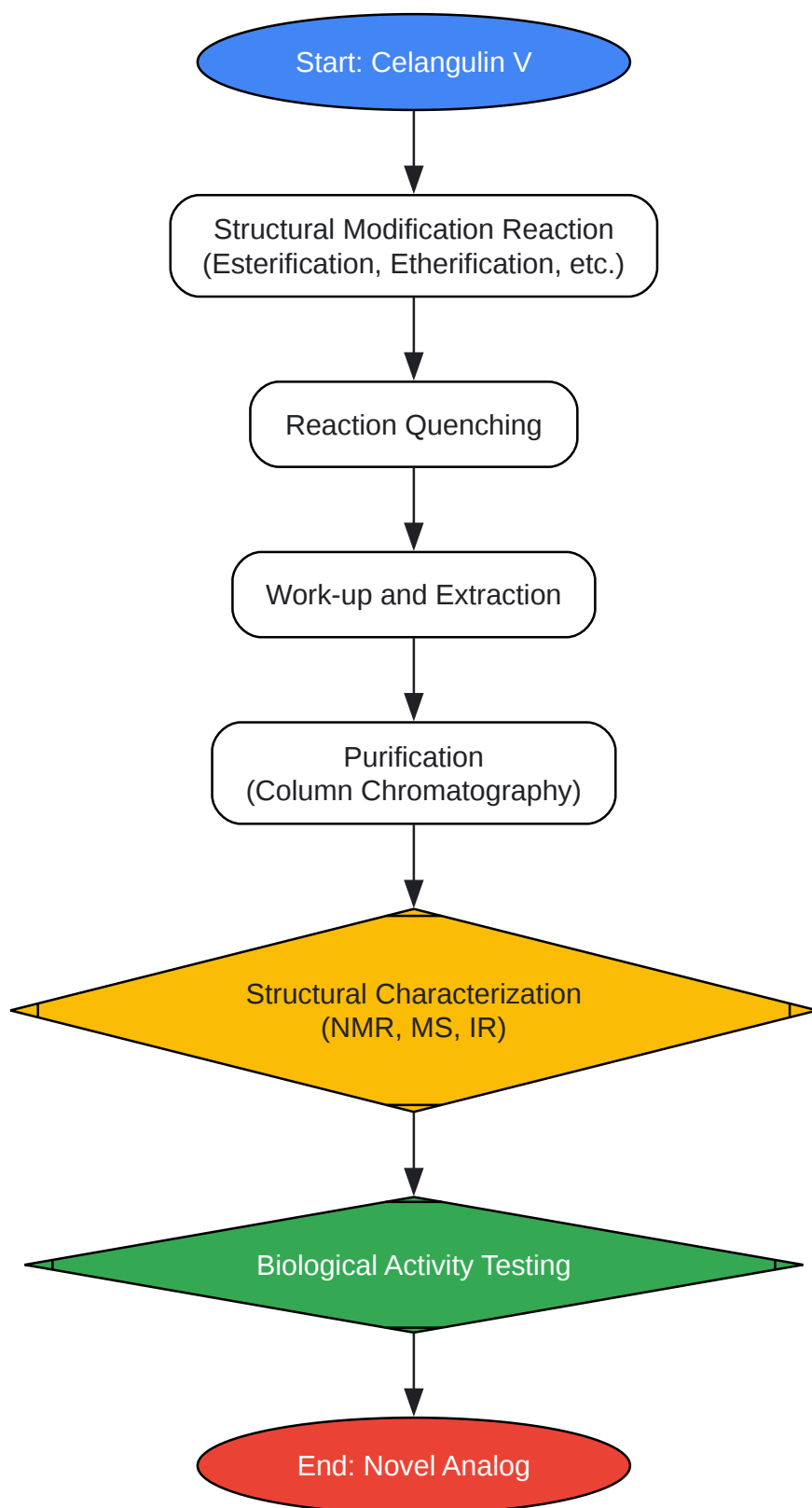
Celangulin V is a sesquiterpenoid polyol ester isolated from the root bark of *Celastrus angulatus*. It exhibits significant insecticidal properties, primarily through the inhibition of vacuolar-type H⁺-ATPase (V-ATPase) in insect midgut cells.[1][2] This targeted mode of action makes **Celangulin V** a promising lead compound for the development of new biorational pesticides.[3] However, its complex structure presents challenges for synthesis and optimization.

Structural modifications of **Celangulin V** have been explored to enhance its insecticidal potency, selectivity, and physicochemical properties. The primary sites for modification are the hydroxyl groups, particularly at the C-6 position. Common strategies include esterification, etherification, and the introduction of nitrogen-containing moieties. More drastic simplifications of the core structure, such as the design of 1-tetralone derivatives, have also been investigated to capture the essential pharmacophore in a more synthetically accessible scaffold.[4]

Mechanism of Action: V-ATPase Inhibition

Celanguin V exerts its insecticidal effect by targeting the V-ATPase enzyme, a proton pump crucial for maintaining the electrochemical gradients across membranes in insect midgut cells. [2] This inhibition disrupts essential physiological processes, leading to insect mortality. Studies have indicated that **Celanguin V** and its analogs may interact with multiple subunits of the V-ATPase complex, including subunits a, H, and B. The following diagram illustrates the proposed mechanism.





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